2-(Prop-1-en-2-yl)pent-4-enenitrile
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Overview
Description
2-(Prop-1-en-2-yl)pent-4-enenitrile is an organic compound with the molecular formula C8H11N It is characterized by the presence of a nitrile group (-CN) attached to a pentene chain with a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-2-yl)pent-4-enenitrile typically involves the reaction of appropriate alkenes with nitrile-containing reagents under controlled conditions. One common method is the hydrocyanation of alkenes, where hydrogen cyanide (HCN) is added to an alkene in the presence of a catalyst such as a transition metal complex. The reaction conditions often include moderate temperatures and pressures to ensure the efficient formation of the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrocyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-en-2-yl)pent-4-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH3) can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles or other functionalized compounds.
Scientific Research Applications
2-(Prop-1-en-2-yl)pent-4-enenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-en-2-yl)pent-4-enenitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition or substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2-(prop-2-en-1-yl)pent-4-enenitrile: A structurally similar compound with a chlorophenyl group.
2-(Prop-2-en-1-yl)pent-4-enenitrile: Differing only in the position of the double bond in the propyl group.
Uniqueness
2-(Prop-1-en-2-yl)pent-4-enenitrile is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
88226-92-0 |
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Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-prop-1-en-2-ylpent-4-enenitrile |
InChI |
InChI=1S/C8H11N/c1-4-5-8(6-9)7(2)3/h4,8H,1-2,5H2,3H3 |
InChI Key |
YQBPZMVCAJIZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC=C)C#N |
Origin of Product |
United States |
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